

# In-Depth Technical Guide: The Mechanism of Action of Carnosine-Conjugated Hyaluronate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Carnosine conjugated hyalyronate |           |
| Cat. No.:            | B15619973                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Carnosine-conjugated hyaluronate (HyCar) is a novel biomaterial that demonstrates significant therapeutic potential, primarily owing to its synergistic antioxidant and anti-inflammatory properties. This conjugate leverages the biological activities of both hyaluronic acid (HA) and carnosine, while exhibiting enhanced stability against enzymatic degradation. The primary mechanism of action involves the interaction of the hyaluronan component with the CD44 receptor, which triggers downstream signaling cascades that ultimately suppress inflammatory responses and mitigate oxidative stress. Key pathways implicated in its action include the inhibition of nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) signaling, and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of carnosine-conjugated hyaluronate.

#### Introduction

Hyaluronic acid, a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is critically involved in regulating cell behavior and tissue homeostasis. [1][2] Its therapeutic applications are, however, limited by its rapid in vivo degradation.[1] Carnosine, a dipeptide composed of  $\beta$ -alanine and L-histidine, is an endogenous antioxidant and anti-glycating agent.[1] The conjugation of carnosine to hyaluronic acid results in a



synergistic molecule, HyCar, with enhanced therapeutic efficacy and improved stability against enzymatic hydrolysis by both hyaluronidases and carnosinases.[1][3] This enhanced stability allows for a more sustained biological activity.[4]

#### **Molecular Mechanism of Action**

The mechanism of action of carnosine-conjugated hyaluronate is multifaceted, initiating from receptor binding at the cell surface and culminating in the modulation of intracellular signaling pathways that govern inflammation and oxidative stress.

#### **Receptor Interaction**

The primary cell surface receptor for the hyaluronic acid component of HyCar is the cluster of differentiation 44 (CD44).[5][6] CD44 is a transmembrane glycoprotein involved in a wide array of cellular processes, including cell adhesion, migration, and signaling.[6] The binding of hyaluronan to CD44 can trigger receptor clustering and initiate downstream signaling events.[7] While the specific binding kinetics of the carnosine conjugate to CD44 have not been extensively quantified in the available literature, the therapeutic effects of HyCar are largely attributed to its interaction with this receptor. The molecular weight of the hyaluronic acid used in the conjugate can influence its affinity for the CD44 receptor.[8]

#### **Downstream Signaling Pathways**

Upon binding to CD44, carnosine-conjugated hyaluronate modulates key intracellular signaling pathways to exert its anti-inflammatory and antioxidant effects.

In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1beta (IL-1 $\beta$ ) activate the NF- $\kappa$ B and MAPK signaling pathways, leading to the production of inflammatory mediators.[2][9] Carnosine-conjugated hyaluronate has been shown to suppress the activation of these pathways.

The NF- $\kappa$ B pathway is a central regulator of inflammation. In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by proinflammatory signals, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and



cyclooxygenase-2 (COX-2).[10][11] Studies on hyaluronic acid suggest that it can inhibit the activation of NF-κB.[12]

The MAPK family, including p38 MAPK, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators.[9] Hyaluronan oligosaccharides have been shown to induce MMP-1 and MMP-3 production via the activation of NF-kB and p38 MAPK in rheumatoid synovial fibroblasts.[9] The inhibitory effect of HyCar on these pathways leads to a significant reduction in the production of these inflammatory molecules.

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14] Carnosine has been shown to activate the Nrf2/HO-1 pathway, thereby mitigating oxidative stress.[15] This activation contributes to the overall protective effect of carnosine-conjugated hyaluronate.

#### **Quantitative Data**

The following tables summarize the quantitative data from preclinical studies investigating the effects of carnosine-conjugated hyaluronate.

Table 1: Effect of Carnosine-Hyaluronate on Pro-inflammatory Cytokines and Chemokines in a Rat Model of Osteoarthritis[4]



| Treatment<br>Group                 | TNF-α<br>(pg/mg<br>protein) | IL-1β<br>(pg/mg<br>protein) | IL-6 (pg/mg<br>protein) | MIP-1α<br>(pg/mg<br>protein) | MIP-2<br>(pg/mg<br>protein) |
|------------------------------------|-----------------------------|-----------------------------|-------------------------|------------------------------|-----------------------------|
| MIA + Vehicle                      | 28.3 ± 2.1                  | 35.1 ± 2.5                  | 45.2 ± 3.1              | 55.4 ± 3.8                   | 65.7 ± 4.2                  |
| MIA +<br>Carnosine<br>(17.6 mg/kg) | 25.1 ± 1.9                  | 32.4 ± 2.2                  | 41.8 ± 2.9              | 51.2 ± 3.5                   | 61.3 ± 3.9                  |
| MIA + HA<br>(70.9 mg/kg)           | 24.5 ± 1.8                  | 31.8 ± 2.1                  | 40.5 ± 2.8              | 49.8 ± 3.3                   | 59.8 ± 3.7                  |
| MIA +<br>Carnosine +<br>HA         | 22.1 ± 1.6                  | 28.9 ± 1.9                  | 37.6 ± 2.5              | 46.1 ± 3.1                   | 55.4 ± 3.4                  |
| MIA +<br>FidHycarn<br>(88.5 mg/kg) | 15.4 ± 1.1                  | 20.3 ± 1.4                  | 25.8 ± 1.7              | 31.5 ± 2.2                   | 38.6 ± 2.6*                 |
| MIA +<br>Naproxen (10<br>mg/kg)    | 18.2 ± 1.3                  | 23.5 ± 1.6                  | 29.7 ± 2.0              | 36.4 ± 2.5                   | 44.2 ± 2.9                  |

<sup>\*</sup>p < 0.05 compared to MIA + vehicle. Data are presented as mean  $\pm$  SEM. MIA: Monosodium iodoacetate.

Table 2: Effect of Carnosine-Hyaluronate on Oxidative Stress Markers in a Rat Model of Osteoarthritis[4]



| Treatment Group              | Nitrotyrosine (% of positive pixels) | iNOS (% of positive pixels) |
|------------------------------|--------------------------------------|-----------------------------|
| MIA + Vehicle                | 45.2 ± 3.5                           | 55.8 ± 4.1                  |
| MIA + Carnosine (17.6 mg/kg) | 41.8 ± 3.2                           | 51.2 ± 3.8                  |
| MIA + HA (70.9 mg/kg)        | 40.5 ± 3.1                           | 49.8 ± 3.6                  |
| MIA + Carnosine + HA         | 37.6 ± 2.8                           | 46.1 ± 3.3                  |
| MIA + FidHycarn (88.5 mg/kg) | 25.8 ± 1.9                           | 31.5 ± 2.3                  |
| MIA + Naproxen (10 mg/kg)    | 29.7 ± 2.2                           | 36.4 ± 2.6                  |

<sup>\*</sup>p < 0.05 compared to MIA + vehicle. Data are presented as mean  $\pm$  SEM.

# Experimental Protocols Synthesis and Characterization of CarnosineConjugated Hyaluronate

A detailed protocol for the synthesis and characterization of carnosine-conjugated hyaluronate can be found in the work by Greco et al. (2020).[1] The synthesis generally involves the amidation of hyaluronic acid with carnosine methyl ester.[4] Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent linkage.[16][17][18]

#### In Vitro Model of Osteoarthritis

An in vitro model of osteoarthritis can be established using primary chondrocytes or a chondrocyte cell line stimulated with pro-inflammatory cytokines such as IL-1 $\beta$  and TNF- $\alpha$  to mimic the inflammatory environment of an osteoarthritic joint.[10][19][20][21][22]

#### Western Blot Analysis for Nrf2 Pathway Activation

A general protocol for assessing Nrf2 activation via Western blotting involves the isolation of nuclear and cytoplasmic protein fractions, followed by SDS-PAGE, protein transfer to a membrane, and immunodetection of Nrf2.[13][14][23][24][25] Lamin B1 and  $\beta$ -actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.



#### **Quantification of Cytokines by ELISA**

The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27][28][29][30]

#### Collagen-Induced Arthritis (CIA) in Vivo Model

The CIA model is a widely used animal model for rheumatoid arthritis. It is induced by immunization with type II collagen emulsified in Freund's adjuvant.[15] The development of arthritis is then monitored, and the therapeutic efficacy of compounds like carnosine-conjugated hyaluronate can be assessed.[10][26]

## Visualizations Signaling Pathways



Click to download full resolution via product page



Caption: Signaling pathways modulated by carnosine-conjugated hyaluronate.

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: General experimental workflow for evaluating carnosine-hyaluronate.

#### Conclusion

Carnosine-conjugated hyaluronate represents a promising therapeutic agent with a well-defined mechanism of action centered on its anti-inflammatory and antioxidant properties. Its ability to interact with the CD44 receptor and subsequently modulate the NF-kB, MAPK, and Nrf2 signaling pathways provides a strong rationale for its development in treating inflammatory and oxidative stress-related pathologies, such as osteoarthritis. The enhanced stability of the conjugate further supports its potential for clinical translation. Future research should focus on



elucidating the precise binding kinetics of the conjugate to its receptors and further exploring its efficacy and safety in more complex preclinical and clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effect of L-Carnosine and Hyaluronic Acid in Their Covalent Conjugates on the Antioxidant Abilities and the Mutual Defense against Enzymatic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of New Carnosine-Hyaluronic Acid Conjugate on the Inflammation and Cartilage Degradation in the Experimental Model of Osteoarthritis | MDPI [mdpi.com]
- 5. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyaluronic acid targeting of CD44 for cancer therapy: from receptor biology to nanomedicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyaluronan Oligosaccharides Induce MMP-1 and -3 via Transcriptional Activation of NFκB and p38 MAPK in Rheumatoid Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cytokine-induced spheroid-based in vitro model for studying osteoarthritis pathogenesis
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The inhibition of hyaluronan degradation reduced pro-inflammatory cytokines in mouse synovial fibroblasts subjected to collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 15. Protective effect of a new hyaluronic acid -carnosine conjugate on the modulation of the inflammatory response in mice subjected to collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2648715B1 Carnosine-hyaluronic acid mixtures and their use Google Patents [patents.google.com]
- 17. Synthesis, characterization and evaluation of hyaluronic acid-based polymers for nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro inflammatory multi-cellular model of osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inflammatory Treatment Used to Mimic Osteoarthritis and Patients' Synovial Fluid Have Divergent Molecular Impact on Chondrocytes In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. diva-portal.org [diva-portal.org]
- 29. bmgrp.com [bmgrp.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Mechanism of Action of Carnosine-Conjugated Hyaluronate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619973#mechanism-of-action-of-carnosineconjugated-hyaluronate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com